molecular formula C25H25N7O3S B2517486 N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-07-8

N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2517486
CAS No.: 872995-07-8
M. Wt: 503.58
InChI Key: PTOXLQMBGOCFTC-UHFFFAOYSA-N
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Description

This compound (CAS: 872995-06-7; molecular formula: C25H24N6O3S; molecular weight: 488.6) features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a thioether group (-S-), which is further substituted with a 2-oxoethyl moiety bearing a 4-acetamidophenylamine group. The ethyl chain extending from the triazolopyridazine ring terminates in a 4-methylbenzamide group.

Properties

IUPAC Name

N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3S/c1-16-3-5-18(6-4-16)25(35)26-14-13-22-30-29-21-11-12-24(31-32(21)22)36-15-23(34)28-20-9-7-19(8-10-20)27-17(2)33/h3-12H,13-15H2,1-2H3,(H,26,35)(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOXLQMBGOCFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Triazole compounds are known to show versatile biological activities. This suggests that the compound may interact with its targets in a way that triggers a variety of biological responses.

Biochemical Pathways

Given the versatile biological activities of triazole compounds, it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the versatile biological activities of triazole compounds, it can be inferred that this compound may have a variety of effects at the molecular and cellular level.

Biological Activity

N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, known for its complex structure and diverse functional groups, has attracted significant attention in medicinal chemistry. This compound is a derivative of triazole and pyridazine, which are known for their broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Structure

The molecular formula of the compound is C22H22N6O5SC_{22}H_{22}N_{6}O_{5}S with a molecular weight of 482.5 g/mol. The structure includes a triazole moiety linked to a pyridazine ring, which is further substituted with an acetamidophenyl group and a thioether linkage. This structural complexity is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22N6O5SC_{22}H_{22}N_{6}O_{5}S
Molecular Weight482.5 g/mol
CAS Number888418-20-0

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus through mechanisms that disrupt cell wall synthesis and function.

Case Study: A related compound was tested against several pathogens using the agar diffusion method, showing minimum inhibitory concentrations (MICs) in the range of 1–10 µg/mL for Gram-positive bacteria and slightly higher for Gram-negative bacteria. This suggests that the target compound may possess similar or enhanced antimicrobial efficacy due to its structural features.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Triazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines.

Research Findings: In vitro studies have shown that triazole-containing compounds can inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation. The compound's ability to inhibit specific kinases involved in cancer progression is under investigation.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or tumor growth.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA or bind to DNA repair enzymes, leading to increased cytotoxicity in cancer cells.
  • Oxidative Stress Induction: The presence of sulfur in the thioether linkage may contribute to the generation of reactive oxygen species (ROS), which can damage cellular components and promote apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their modifications are summarized below:

Compound Name Substituent Modifications Molecular Formula Molecular Weight Key Features
Target Compound 4-Acetamidophenyl, 4-methylbenzamide C25H24N6O3S 488.6 Electron-donating acetamido group enhances solubility and potential receptor binding
N-(2-(6-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide (CAS: N/A) 4-Nitrophenyl instead of 4-acetamidophenyl C22H19N7O4S 477.5 Nitro group introduces electron-withdrawing effects, potentially altering reactivity and metabolic stability
N-(2-(6-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS: 872995-06-7) Benzamide instead of 4-methylbenzamide C25H24N6O3S 488.6 Lack of methyl group may reduce lipophilicity and affect membrane permeability

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Electron-withdrawing groups (e.g., nitro) in analogs may accelerate hepatic metabolism via cytochrome P450 enzymes, whereas the acetamido group could enhance stability through steric hindrance .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core followed by thioether linkage and amide coupling. Key steps include:

  • Thiol-alkylation : Reacting a pyridazine precursor with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide bond formation : Using coupling agents like EDCI/HOBt for the final benzamide group attachment . Optimization focuses on controlling temperature (60–80°C for thiol-alkylation), solvent polarity (DMF or DMSO for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are essential for confirming structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .

Q. What are the primary structural features influencing its biological activity?

Key features include:

  • The triazolopyridazine core , which enables π-π stacking with enzyme active sites.
  • The thioether bridge , enhancing metabolic stability compared to oxygen analogs.
  • The 4-methylbenzamide group , contributing to hydrophobic interactions with target proteins .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be systematically addressed?

Contradictions often arise from assay-specific variables. A robust approach includes:

  • Dose-response profiling : Testing a wide concentration range (e.g., 1 nM–100 µM) to calculate accurate IC₅₀ values .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects in resistant cell lines .
  • Metabolic stability assays : Compare hepatic microsome half-lives to rule out pharmacokinetic variability .

Q. What strategies resolve low yields during the thioether bond formation step?

Common issues and solutions:

  • Oxidation of thiols : Use inert atmospheres (N₂/Ar) and reducing agents like TCEP .
  • Competitive side reactions : Employ excess alkylating agent (1.5–2 eq) and monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
  • Solvent effects : Switch from DMF to DMSO for better solubility of aromatic intermediates .

Q. How to computationally model its interaction with potential targets like kinase enzymes?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ) to predict binding poses. Focus on hydrogen bonds with the acetamidophenyl group and hydrophobic contacts with the triazolopyridazine core .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., ATP-binding pocket residues in EGFR) .

Q. What methodologies validate the compound’s selectivity against related off-targets?

  • Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target inhibition .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

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